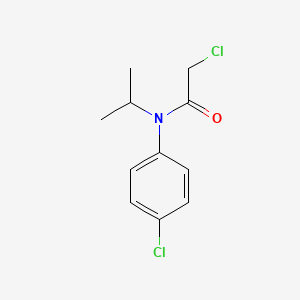

2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide

Description

It serves as a critical intermediate in agrochemical synthesis, particularly in the production of the herbicide anilofos (). Its synthesis involves the reaction of N-isopropyl-p-chloroaniline with chloroacetyl chloride at 30–80°C, yielding a purity range of 97.0–99.0% under optimized conditions . The compound’s structural rigidity and halogenation pattern enhance its reactivity in subsequent thiophosphorylation reactions, enabling efficient conversion into organophosphorus pesticides .

Properties

IUPAC Name |

2-chloro-N-(4-chlorophenyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-8(2)14(11(15)7-12)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRXXMHBPOPQKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232901 | |

| Record name | 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84012-61-3 | |

| Record name | 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84012-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084012613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with isopropylamine to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the exothermic reaction.

Industrial Production Methods

In industrial settings, the production of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The process also involves purification steps such as recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions to achieve selective oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to prevent side reactions.

Major Products Formed

Substitution Reactions: Products include various substituted acetamides and thiocyanates.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various organic reactions, making it valuable for developing new compounds.

Biology

Research has indicated that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the growth of fungal strains such as Trichophyton asteroides, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. This fungistatic effect positions it as a potential candidate for treating dermatological infections.

Biological Activity:

- Antimicrobial Activity: Effective against various fungi.

- Inhibition of Albumin Denaturation: Demonstrated significant protective effects on human serum albumin with an IC₅₀ value of 208.92 μM, suggesting potential use in stabilizing proteins under stress conditions.

Medical Applications

The compound is under investigation for its potential role as a pharmaceutical intermediate in drug development. Its unique structural features may contribute to the design of new therapeutic agents targeting specific biological pathways.

Industrial Applications

In industrial contexts, 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide is utilized in the production of:

- Agrochemicals: Serving as a precursor for herbicides and pesticides.

- Dyes and Pigments: Contributing to the synthesis of colorants used in various materials.

- Other Industrial Chemicals: Its versatility allows it to be part of diverse chemical processes.

Case Studies and Research Findings

Several studies have documented the efficacy and potential uses of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide:

- Antimicrobial Efficacy Study : A study demonstrated its effectiveness against Trichophyton asteroides, supporting its application in antifungal treatments.

- Protein Stabilization Research : Investigations into its ability to inhibit albumin denaturation indicate promising applications in formulations aimed at enhancing protein stability under thermal stress.

These findings underscore the compound's significance in both medicinal chemistry and industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit the activity of certain enzymes or receptors, thereby affecting cellular processes. For example, it may inhibit the synthesis of chitin in fungi, leading to antifungal activity. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamides share a common backbone but differ in substituents, which significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Variations

Physicochemical and Crystallographic Insights

- Bond Geometry : In 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide analogs, the C–Cl bond length (1.74–1.78 Å) and N–C=O angle (~120°) remain consistent, but substituents alter intermolecular interactions. For example, the 2,4-dimethylphenyl derivative exhibits N–H···O hydrogen bonding (2.02 Å), stabilizing its crystal lattice .

- Thermal Stability: The isopropyl group in the target compound likely enhances steric hindrance, reducing hydrolysis rates compared to non-alkylated analogs like 2-chloro-N-(4-chlorophenyl)acetamide .

- Solubility: Fluorinated analogs (e.g., 4-fluorophenyl) show increased polarity, improving solubility in polar solvents like ethanol , whereas bulky substituents (e.g., isopropyl) favor organic-phase reactions .

Biological Activity

2-Chloro-N-(4-chlorophenyl)-N-isopropylacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's characteristics, biological activity, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

- Molecular Formula : C₈H₈Cl₂N₂O

- Molecular Weight : 204.05 g/mol

- Density : 1.4 g/cm³

- Melting Point : 168 °C

- Boiling Point : 368.8 °C at 760 mmHg

- Flash Point : 176.8 °C

Antimicrobial Properties

Research indicates that 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide exhibits notable antimicrobial activity. Specifically, it has been shown to inhibit the growth of various fungal strains, including Trichophyton asteroides, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL . This fungistatic effect positions the compound as a potential candidate for treating dermatological infections.

Inhibition of Albumin Denaturation

A comparative study evaluated the compound's ability to inhibit albumin denaturation induced by heat. The results demonstrated that 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide possesses a significant protective effect on human serum albumin, with an IC₅₀ value of 208.92 μM, outperforming ibuprofen (IC₅₀ = 368.66 μM) . This suggests its potential use in formulations aimed at stabilizing proteins under stress conditions.

Study on Antifungal Activity

A study conducted by Yamazoe et al. (1968) investigated the antifungal efficacy of various arylhaloacetamide compounds, including 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide. The findings confirmed its effectiveness against fungal pathogens, supporting its application in antifungal therapies .

Biodegradation Research

In microbial degradation studies, it was found that related compounds could be metabolized by certain bacterial strains, leading to insights into environmental persistence and potential bioremediation strategies . Understanding the degradation pathways can inform the ecological impact of this compound and its derivatives.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.